Cas no 1447607-76-2 (2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL)
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL structure](https://ja.kuujia.com/scimg/cas/1447607-76-2x500.png)
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL 化学的及び物理的性質
名前と識別子
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- 2-(3-BROMOPHENYL)IMIDAZO[1,2-A]PYRIDIN-6-OL
- 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL
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- インチ: 1S/C13H9BrN2O/c14-10-3-1-2-9(6-10)12-8-16-7-11(17)4-5-13(16)15-12/h1-8,17H
- InChIKey: LJVSYWJWTPDISH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1=CN2C=C(C=CC2=N1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- トポロジー分子極性表面積: 37.5
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270486-1g |
2-(3-Bromophenyl)imidazo[1,2-a]pyridin-6-ol |
1447607-76-2 | 97% | 1g |
$669 | 2021-08-18 | |
Alichem | A029198938-1g |
2-(3-Bromophenyl)imidazo[1,2-a]pyridin-6-ol |
1447607-76-2 | 95% | 1g |
$758.96 | 2022-04-02 | |
Chemenu | CM270486-1g |
2-(3-Bromophenyl)imidazo[1,2-a]pyridin-6-ol |
1447607-76-2 | 97% | 1g |
$*** | 2023-03-31 |
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OLに関する追加情報
Recent Advances in the Study of 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL (CAS: 1447607-76-2)
The compound 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL (CAS: 1447607-76-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core and bromophenyl substituent, has been the subject of multiple studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. Recent literature highlights its role as a modulator of key signaling pathways, particularly in the context of inflammatory and oncological diseases.
One of the most notable findings in recent research is the compound's ability to selectively inhibit specific kinases involved in cell proliferation and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low micromolar range. This suggests its potential as a lead compound for the development of novel kinase inhibitors, particularly for cancers driven by dysregulated kinase signaling.
Further investigations into the pharmacokinetic properties of 1447607-76-2 have revealed promising bioavailability and metabolic stability in preclinical models. A recent ACS Pharmacology & Translational Science article reported that the compound demonstrates favorable absorption and distribution profiles, with minimal off-target effects in vivo. These findings underscore its potential for further optimization and development as a therapeutic agent.
In addition to its kinase inhibitory properties, emerging evidence suggests that 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL may also modulate inflammatory responses through interactions with toll-like receptors (TLRs). A 2024 study in Nature Chemical Biology identified the compound as a novel TLR4 antagonist, capable of attenuating pro-inflammatory cytokine production in macrophage models. This dual functionality—targeting both kinase signaling and inflammatory pathways—positions it as a unique candidate for multifactorial diseases such as rheumatoid arthritis and certain malignancies.
Despite these promising findings, challenges remain in the development of 1447607-76-2 as a therapeutic. Current research efforts are focused on improving its selectivity and reducing potential toxicity, particularly in long-term dosing scenarios. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide the synthesis of derivatives with enhanced pharmacological profiles. Recent patent filings indicate growing commercial interest in this chemical scaffold, with several pharmaceutical companies exploring its application in both small-molecule and biologics-based therapies.
In conclusion, 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL represents a compelling case study in modern drug discovery, where a single chemical entity demonstrates multiple biologically relevant activities. The convergence of its kinase inhibitory and anti-inflammatory properties offers unique opportunities for therapeutic intervention in complex diseases. As research progresses, this compound and its derivatives may well emerge as important tools in both chemical biology and clinical medicine.
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